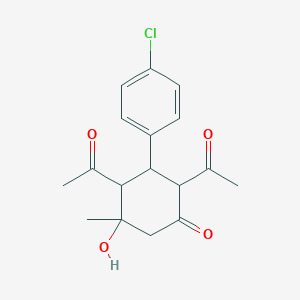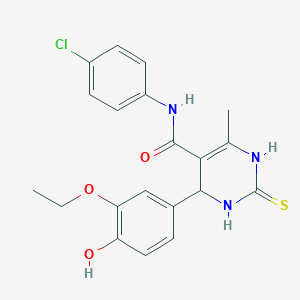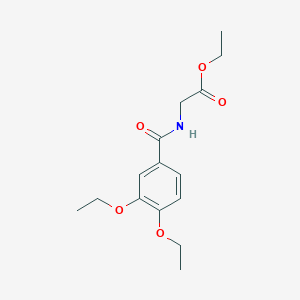
1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine, also known as DMFP, is a novel compound that has been the subject of scientific research in recent years. This compound has shown promising results in various fields of research, including medicinal chemistry, pharmacology, and neuroscience.
Mechanism of Action
The exact mechanism of action of 1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine is not fully understood. However, studies have suggested that 1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine acts on various molecular targets such as G protein-coupled receptors (GPCRs), ion channels, and enzymes. 1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine has been shown to modulate the activity of serotonin receptors, dopamine receptors, and adrenergic receptors, which are involved in the regulation of mood and behavior. 1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine has also been shown to inhibit the activity of phosphodiesterase (PDE), which is involved in the degradation of cyclic adenosine monophosphate (cAMP), a second messenger that plays a crucial role in cellular signaling.
Biochemical and Physiological Effects:
1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine has been shown to have various biochemical and physiological effects. 1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine has been shown to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, which are involved in the regulation of mood and behavior. 1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine has also been shown to decrease the levels of pro-inflammatory cytokines such as IL-6 and TNF-α, which are involved in the inflammatory response. In addition, 1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine has been shown to induce apoptosis in cancer cells by activating the caspase cascade, which is involved in the regulation of cell death.
Advantages and Limitations for Lab Experiments
1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine has several advantages for lab experiments. 1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine is a small molecule that can be easily synthesized and purified. 1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine has been shown to have low toxicity and high bioavailability, which makes it a promising candidate for drug development. However, 1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine has some limitations for lab experiments. 1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine has poor water solubility, which can make it difficult to administer in vivo. 1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine also has a short half-life, which can limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for research on 1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine. One direction is to further elucidate the mechanism of action of 1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine by identifying its molecular targets and signaling pathways. Another direction is to explore the potential use of 1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to evaluate the safety and efficacy of 1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine in animal models and clinical trials. Finally, the development of novel 1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine analogs with improved pharmacokinetic properties and therapeutic efficacy is an important direction for future research.
Conclusion:
In conclusion, 1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine is a novel compound that has shown promising results in various fields of scientific research. 1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine has potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. 1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine has been shown to modulate the activity of various molecular targets and signaling pathways, which makes it a promising candidate for drug development. However, further research is needed to fully elucidate the mechanism of action of 1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine and evaluate its safety and efficacy in animal models and clinical trials.
Synthesis Methods
1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine can be synthesized by reacting 2,5-dimethyl-3-furoic acid with phenylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction takes place under anhydrous conditions in a suitable solvent such as dichloromethane or tetrahydrofuran (THF). The resulting 1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine can be purified by column chromatography or recrystallization.
Scientific Research Applications
1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. 1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine has shown anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine has also shown anti-tumor activity by inducing apoptosis in cancer cells. In addition, 1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine has been studied for its potential use in the treatment of neurological disorders such as depression, anxiety, and schizophrenia.
properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-13-12-16(14(2)21-13)17(20)19-10-8-18(9-11-19)15-6-4-3-5-7-15/h3-7,12H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWUVPBYBLFPEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylfuran-3-yl)(4-phenylpiperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5234691.png)
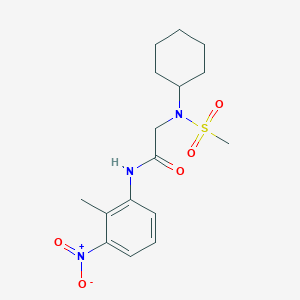
![(1R*,5S*)-6-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-6-azabicyclo[3.2.1]octane](/img/structure/B5234711.png)
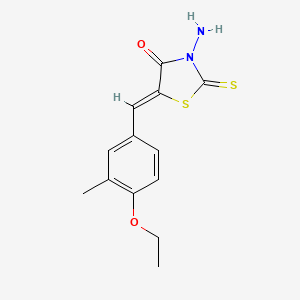
![5-methyl-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5234723.png)

![methyl 3-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate](/img/structure/B5234737.png)
![4-(3-{1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B5234751.png)
![10-isobutyryl-3,3-dimethyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5234756.png)
![N-[2-(2-pyridinyl)ethyl]cyclooctanamine](/img/structure/B5234778.png)
